REACTION_CXSMILES
|
[OH-].[Na+].Cl[C:4]([C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[C:10]([Cl:15])[CH:9]=1)=[CH:5]C=O.ClCCl>O.O1CCOCC1>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([C:4]#[CH:5])=[CH:9][C:10]=1[Cl:15] |f:0.1|
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
3-chloro-3-(4-bromo-3-chlorophenyl)propenal
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC=O)C1=CC(=C(C=C1)Br)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2300 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 30 minutes at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The phases are separated after settling
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
DISSOLUTION
|
Details
|
The compound dissolved in a dichloromethane/1,4-dioxane mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)C#C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |